Isoguanosine

Description

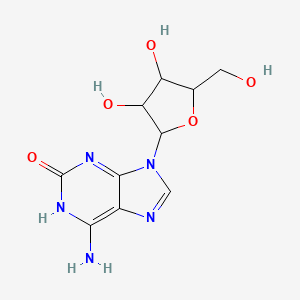

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKUYHXYGGJMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939474 | |

| Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-71-9 | |

| Record name | Crotonoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoguanosine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoguanosine (isoG), a naturally occurring isomer of guanosine. It details the molecule's chemical structure, physicochemical properties, and a validated, large-scale synthesis protocol. This document is intended to serve as a key resource for professionals in chemical biology, pharmacology, and drug development exploring the applications of modified nucleosides.

Chemical Identity and Properties

This compound is a purine (B94841) nucleoside composed of an isoguanine (B23775) base attached to a β-D-ribofuranose sugar ring.[1] Structurally, it is an isomer of guanosine, differing by the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[2][3] This seemingly minor alteration results in significant differences in its chemical properties and molecular recognition patterns compared to guanosine.[2] this compound is also known by several synonyms, including crotonoside, 2-hydroxyadenosine, and 1,2-dihydro-2-oxoadenosine.[3][4]

Molecular Identifiers

The following table summarizes the key chemical identifiers for this compound, providing essential information for substance registration, identification, and literature searches.

| Identifier | Value | Source |

| CAS Number | 1818-71-9 | [4][5] |

| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | [6] |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [4] |

| Canonical SMILES | C1=NC2=C(NC(=O)N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [6] |

| InChIKey | MIKUYHXYGGJMLM-UUOKFMHZSA-N | [6] |

Physicochemical Data

Quantitative physical and chemical properties of this compound are crucial for experimental design, including solubility and thermal stability assessments.

| Property | Value | Source |

| Molecular Weight | 283.24 g/mol | [4] |

| Appearance | White to off-white crystals | [5] |

| Melting Point | 243-245 °C (with decomposition) | |

| Purity | > 98% (Commercially available) | [5] |

Visualization of Chemical Structure

The chemical structure of this compound is depicted below, illustrating the purine ring system, the attached ribose sugar, and the specific placement of functional groups.

Experimental Protocol: Large-Scale Synthesis

The synthesis of high-purity this compound is critical for research and development. A simple, convenient, and scalable method is the diazotization of 2,6-diaminopurine (B158960) riboside.[5] This approach avoids the use of hazardous heavy metals and has been demonstrated on a large scale.[5][6]

Materials

-

2,6-Diaminopurine riboside

-

Acetic acid (AcOH)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Aqueous Ammonia (NH₃·H₂O, 2.8%)

-

Hydrochloric acid (HCl, 0.1 M)

-

Sodium hydroxide (B78521) (NaOH, 0.1 M)

-

Active charcoal

Procedure

This protocol is adapted from a demonstrated large-scale (200 g) synthesis.[5][6]

-

Suspension: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature in a suitable reaction vessel.[6]

-

Acidification: Add 1 L of AcOH to the suspension over a period of 5 minutes while stirring.[6]

-

Diazotization: Prepare a solution of 122 g of NaNO₂ in 1 L of H₂O. Add this solution dropwise to the reaction mixture. Continue to stir the resulting clear solution for 40 minutes at room temperature, during which it will turn yellow.[5][6]

-

Crude Precipitation: In an ice water bath, adjust the pH of the yellow solution to 7.0 using 2.8% aqueous ammonia. This will cause the crude this compound product to precipitate.[5]

-

Initial Purification: Isolate the precipitate by filtration. Dissolve the crude solid in 0.1 M HCl with heating. Add active charcoal to the solution.[6]

-

Hot Filtration: Perform a hot filtration to remove the active charcoal.[6]

-

Final Precipitation: Cool the filtrate in an ice bath and neutralize it with 0.1 M NaOH to precipitate the purified product.[6]

-

Final Isolation: Collect the solid product by filtration, wash with ice water, and dry under a vacuum to yield a light yellow powder.[6] The reported yield for the purified product is 43% (86 g).[6]

Synthesis Workflow Diagram

The logical flow of the large-scale synthesis protocol is visualized below. This diagram outlines the key stages, from starting materials to the final high-purity product.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 5. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Isoguanosine: A Comprehensive Technical Guide to its History, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine, a structural isomer of guanosine, has journeyed from a synthetic curiosity to a molecule of significant biological interest. Initially synthesized in the late 19th century, its discovery in nature was an accidental finding decades later. This technical guide provides an in-depth exploration of the history, natural sources, and discovery of this compound. It details the experimental methodologies for its isolation and quantification, presents quantitative data from various natural occurrences, and elucidates its primary role as a marker of oxidative stress. While not a classical signaling molecule, this guide also explores the cellular response to this compound as a form of nucleic acid damage.

A Historical Timeline: From Synthesis to Natural Discovery

This compound's story begins not in a biological system, but in a chemistry laboratory. The purine (B94841) base, isoguanine (B23775), was first synthesized by the Nobel laureate Emil Fischer in 1897. However, its existence in the natural world remained unknown for another 35 years.

A pivotal moment occurred in 1932 when Cherbuliez and Bernhard serendipitously isolated a novel glucoside from croton seeds (Croton tiglium). This compound was later identified as 2-hydroxy-6-amino-purine-D-riboside, or this compound. The yields from this natural source were initially very low and variable.

Following this initial discovery, isoguanine and this compound were identified in a diverse range of natural sources, solidifying their status as naturally occurring molecules. In 1940, isoguanine was isolated from the wings of the butterfly Prioneris thestylis. Later, in 1981, this compound was found in the digestive glands of the marine sea slug Diaulula sandiegensis.

More recently, with the advent of highly sensitive analytical techniques, this compound has been identified and quantified in mammals, including mice and humans. Its presence in RNA from mouse liver, as well as in human urine and cerebrospinal fluid, has opened new avenues of research into its physiological and pathological significance.

Natural Sources and Quantitative Abundance

This compound has been identified in a variety of organisms, from plants and insects to marine invertebrates and mammals. The concentration of this compound can vary significantly between sources.

| Natural Source | Compound Identified | Concentration |

| Croton tiglium (Croton Seeds) | This compound | 10.8 - 16.2 mg/g |

| Prioneris thestylis (Butterfly Wings) | Isoguanine | Not Quantified |

| Diaulula sandiegensis (Sea Slug) | This compound | Not Quantified |

| Human Urine | This compound | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine |

| Human Cerebrospinal Fluid | This compound | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine |

| Mouse Liver RNA | This compound | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine |

Experimental Protocols: Isolation and Quantification

The accurate detection and quantification of this compound are crucial for understanding its biological roles. A variety of methods have been developed for its isolation and analysis, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for quantification.

Isolation of this compound from Croton tiglium Seeds

This protocol outlines a typical procedure for the extraction and purification of this compound from its most well-known plant source.

Materials:

-

Dried Croton tiglium seeds

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

HPLC system with a C18 column

Procedure:

-

Grinding and Extraction: Grind dried Croton tiglium seeds into a fine powder. Macerate the powder in methanol at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

-

Concentration: Filter the methanolic extract to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid extractions with n-hexane, dichloromethane, and ethyl acetate. This compound will be enriched in the more polar ethyl acetate fraction.

-

Column Chromatography: Dry the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to separate compounds based on polarity.

-

Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative HPLC: Achieve final purification using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a water/methanol gradient.

-

Structural Confirmation: Confirm the identity and purity of the isolated this compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a sensitive and specific method for quantifying this compound in biological samples.

Materials and Equipment:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-isoguanosine)

-

UPLC-MS/MS system with a triple quadrupole mass spectrometer

-

C18 UPLC column

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Milli-Q water

-

Nuclease P1

-

Alkaline phosphatase

Procedure:

-

RNA Isolation: For tissue samples, homogenize the tissue and isolate total RNA using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

Enzymatic Digestion: Digest the isolated RNA (or other nucleic acid samples) to its constituent nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the digested sample to correct for variations in sample processing and instrument response.

-

Sample Cleanup: Precipitate the enzymes by adding a solvent like acetonitrile or using a centrifugal filter. Centrifuge the sample and transfer the supernatant containing the nucleosides for analysis.

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the sample onto a C18 UPLC column and separate the nucleosides using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Construct a calibration curve using the analytical standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This compound and Oxidative Stress: A Biomarker of Damage

While initially discovered in various organisms, a significant breakthrough in understanding the role of this compound in mammals came with the discovery of its formation as a result of oxidative stress. Reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can be elevated during pathological conditions, can damage cellular macromolecules, including nucleic acids.

Adenine (B156593), a fundamental component of both DNA and RNA, is susceptible to oxidation by ROS, leading to the formation of isoguanine. When this damage occurs within a nucleic acid strand, the resulting nucleoside is this compound (in RNA) or 2'-deoxythis compound (B9890) (in DNA). The presence of this compound at levels comparable to or even exceeding that of 8-oxo-7,8-dihydroguanosine, a well-established marker of oxidative stress, suggests that adenine oxidation is a significant consequence of oxidative damage.

The formation of isoguanine from adenine is a critical event, as isoguanine can mispair with thymine (B56734) during DNA replication, potentially leading to G:C to T:A transversions and thus having mutagenic consequences.

Cellular Response to this compound: A Damage-Response Pathway

Currently, there is no evidence to suggest that this compound acts as a signaling molecule in a classical receptor-ligand pathway. Instead, its biological significance lies in its role as a lesion in nucleic acids that triggers cellular surveillance and repair mechanisms. The presence of this compound in DNA or RNA is a signal of damage that the cell must address to maintain genomic and transcriptomic integrity.

The following diagram illustrates the logical workflow of this compound formation through oxidative stress and the subsequent cellular response.

This workflow highlights that the primary "signaling" role of this compound is as an indicator of cellular distress, initiating a cascade of events aimed at either repairing the damage or eliminating the compromised cell to prevent the propagation of errors.

Conclusion and Future Directions

The journey of this compound from a synthetic molecule to a recognized biomarker of oxidative stress underscores the dynamic nature of scientific discovery. While its role as a classical signaling molecule is not supported by current evidence, its significance as an indicator of cellular damage is profound. For researchers and drug development professionals, understanding the mechanisms of this compound formation and the cellular responses it elicits is crucial for developing novel therapeutic strategies targeting diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.

Future research should focus on further elucidating the specific enzymatic pathways involved in the repair of this compound lesions in both DNA and RNA. Moreover, exploring the potential for this compound or its derivatives as therapeutic agents or as more sensitive and specific biomarkers for various diseases remains a promising area of investigation. The continued development of advanced analytical techniques will undoubtedly play a pivotal role in uncovering the remaining secrets of this intriguing molecule.

Natural sources of isoguanine and isoguanosine.

An In-depth Technical Guide on the Natural Sources of Isoguanine (B23775) and Isoguanosine

Introduction

Isoguanine (2-hydroxyadenine), a structural isomer of guanine, and its corresponding ribonucleoside, this compound, are purine (B94841) derivatives of significant interest to researchers in biochemistry, drug development, and molecular biology.[1] While not one of the canonical bases in DNA or RNA, isoguanine and this compound are found in various natural contexts.[1][2] Their presence ranges from specific plant and animal species to being a product of oxidative damage to nucleic acids in mammals.[1][3][4] This guide provides a comprehensive overview of the natural sources of these compounds, detailed experimental methodologies for their study, and a review of the biochemical pathways in which they are involved.

Natural Occurrences of Isoguanine and this compound

Isoguanine and this compound have been identified in a diverse array of natural sources. Historically, this compound was first isolated from the croton bean (Croton tiglium), where it is also known as crotonoside.[1][2][5] Its discovery has since expanded to include insects and marine life. More recently, this compound has been identified and quantified in mammalian systems, including humans and mice, challenging the long-held view of it being a non-natural nucleobase.[4][6]

Data Presentation: Identified Natural Sources

The following table summarizes the known natural sources of isoguanine and its nucleoside, this compound.

| Natural Source | Compound Identified | Method of Identification | References |

| Croton tiglium seeds (Croton Bean) | This compound (Crotonoside) | HPLC, HPTLC, LC-MS | [1][7] |

| Butterfly Wings (Prioneris thestylis) | Isoguanine | Not Specified | [2][4] |

| Marine Nudibranch Mollusk (Diaulula sandiegensis) | This compound | Not Specified | [1][8] |

| Humans | This compound | Isotope dilution LC-MS/MS | [4][6] |

| Mice | This compound | Isotope dilution LC-MS/MS | [4][6] |

| Product of Oxidative Damage to DNA/RNA | Isoguanine / this compound | Various | [3][9] |

Quantitative Data

Quantitative analysis has revealed the presence of this compound in mammalian tissues and fluids, often at levels comparable to or even exceeding well-known markers of oxidative stress like 8-oxo-7,8-dihydroguanosine.[4][6] This finding suggests that this compound may have biological functions beyond being a simple marker of oxidative damage.[4][6]

| Species | Tissue/Fluid | This compound Concentration | Reference |

| Human | Urine | ~0.5 - 2.0 nmol/mmol creatinine | [10] |

| Human | Cerebrospinal Fluid | Detectable levels reported | [10] |

| Mouse | Liver RNA | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine | [4][10] |

Biochemical Pathways

Isoguanine's presence in biological systems is primarily attributed to the oxidative damage of adenine (B156593).[3] Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), can attack adenine bases within the nucleotide pool or in DNA and RNA strands to form isoguanine.[3][11]

Formation of Isoguanine via Oxidative Stress

The formation of isoguanine from adenine is a two-step process initiated by a hydroxyl radical attacking the C2 position of the adenine ring.[3][12] This leads to the formation of an isoguanine tautomer. A subsequent water-mediated hydrogen transfer results in the stable keto form of isoguanine.[3][12]

Base Excision Repair (BER) Pathway for Isoguanine

Due to its potential to mispair with thymine, leading to mutations, cells have evolved mechanisms to remove isoguanine from DNA.[3] The primary repair mechanism is the Base Excision Repair (BER) pathway.[3] The process is initiated by a DNA glycosylase, such as MUTYH, which recognizes the isoguanine:adenine mispair.[3]

Experimental Protocols

The study of isoguanine and this compound requires robust methods for their extraction from complex matrices and their accurate quantification.

Extraction and Purification of this compound from Croton tiglium

This protocol is a composite methodology for the isolation and purification of this compound from its most well-known botanical source.[1][7]

1. Grinding and Extraction:

- Grind dried Croton tiglium seeds to a fine powder.

- Macerate the powder in methanol (B129727) at room temperature for 72 hours with occasional stirring to extract the compounds.[1]

- Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility. This compound will preferentially partition into the more polar fractions.

3. Chromatographic Purification:

- Subject the polar fraction (e.g., n-butanol fraction) to column chromatography over silica (B1680970) gel.

- Elute the column with a gradient solvent system (e.g., chloroform-methanol) to separate the components.

- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

- Pool the this compound-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Start [label="Croton tiglium Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Grind [label="Grind to Fine Powder", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Methanol Maceration\n(72 hrs)", fillcolor="#F1F3F4", fontcolor="#202124"];

Filter[label="Filter & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"];

Partition [label="Solvent Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"];

Column [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="Preparative HPLC", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Grind -> Extract -> Filter -> Partition -> Column -> HPLC -> End;

}

Quantification of this compound in Biological Samples by LC-MS/MS

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (IDMS) is the gold standard for the highly sensitive and specific quantification of nucleosides like this compound in complex biological matrices such as RNA digests, urine, or cerebrospinal fluid.[4][10][11]

1. Sample Preparation:

- RNA Isolation: For tissue samples, isolate total RNA using standard commercial kits or phenol-chloroform extraction methods.[10] Ensure the use of RNase inhibitors.

- DNA Removal: Treat the isolated RNA with RNase-free DNase I to eliminate any DNA contamination.[10]

- Purity Assessment: Quantify RNA concentration and assess purity via spectrophotometry (an A260/A280 ratio of ~2.0 is desired).[10]

2. Enzymatic Hydrolysis:

- Digest 1-10 µg of total RNA into its constituent nucleosides by incubating with a mixture of nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.[10]

3. Internal Standard Spiking and Sample Cleanup:

- Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-isoguanosine) to the digested sample.[10][11] This standard corrects for variations in sample processing and instrument response.[11]

- Precipitate the enzymes by adding a solvent like acetonitrile.

- Centrifuge the sample and transfer the supernatant containing the nucleosides for analysis.[10]

4. LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.

- Separate the nucleosides using a suitable reverse-phase HPLC column.

- Detect and quantify this compound and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

5. Quantification:

- Determine the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.[10]

Start [label="Biological Sample\n(e.g., RNA, Urine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Hydrolysis [label="Enzymatic Hydrolysis\n(if RNA)", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with Isotope-Labeled\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];

Cleanup [label="Sample Cleanup\n(e.g., Protein Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"];

LCMS [label="LC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Data [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Quantified this compound\nConcentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Hydrolysis;

Hydrolysis -> Spike;

Start -> Spike [style=dashed, label="For non-RNA samples"];

Spike -> Cleanup -> LCMS -> Data -> End;

}

<i>Diagram: Workflow for quantification of this compound by LC-MS/MS.

Conclusion

Isoguanine and its nucleoside, this compound, are naturally occurring compounds found in sources as varied as plants, insects, marine mollusks, and mammalian tissues. [1][2][4][8]While traditionally viewed as a marker of oxidative damage to adenine in nucleic acids, recent quantitative studies in mammals suggest that this compound's endogenous levels may imply a more complex biological role that is yet to be fully elucidated. [3][4][6]The robust experimental protocols for extraction and quantification outlined in this guide provide a solid framework for researchers and drug development professionals to further investigate the distribution, metabolism, and potential pharmacological activities of these intriguing purine analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and quantification of this compound in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of this compound from Croton tiglium and its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: isolation from an animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoguanine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Isoguanine formation from adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Isoguanosine and Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine, a naturally occurring structural isomer of guanosine (B1672433), presents a fascinating case study in the profound functional consequences that arise from subtle architectural changes in molecular structure.[1][2] This technical guide provides a comprehensive examination of the core structural distinctions between this compound and its canonical counterpart, guanosine. We delve into the fundamental differences in their chemical makeup, three-dimensional conformation, and the resultant impact on their physicochemical properties and biological activities. This document summarizes key quantitative data, details relevant experimental protocols for their characterization, and provides visual representations of their structural relationship and self-assembly behavior. A thorough understanding of these differences is paramount for researchers engaged in nucleic acid chemistry, drug design, and the development of novel biomaterials.

Core Structural and Physicochemical Differences

Guanosine and this compound are purine (B94841) nucleosides that share the same chemical formula but differ in the arrangement of exocyclic functional groups on the purine ring.[3] In guanosine, the amino group is at the C2 position and the carbonyl group is at the C6 position (2-amino-6-oxopurine). Conversely, this compound features a transposition of these groups, with the carbonyl group at the C2 position and the amino group at the C6 position (6-amino-2-oxopurine).[1][3] This seemingly minor alteration dramatically influences the molecule's hydrogen-bonding capabilities, electronic properties, and propensity for self-assembly.[1][3]

Impact on Hydrogen Bonding

The distinct placement of hydrogen bond donors and acceptors on the Watson-Crick face of the purine ring is a primary consequence of the isomeric difference between guanosine and this compound.

-

Guanosine presents a Donor-Donor-Acceptor (DDA) hydrogen bonding pattern, enabling it to form three stable hydrogen bonds with cytosine, which has a complementary Acceptor-Acceptor-Donor (AAD) pattern.[3]

-

This compound , in contrast, exhibits an Acceptor-Donor-Donor (ADD) pattern.[3] This prevents it from forming a stable base pair with cytosine but allows for strong, Watson-Crick-like pairing with isocytosine.

This fundamental difference in hydrogen bonding dictates their roles in genetic information storage and their application in synthetic genetic systems.

Physicochemical Properties

The structural isomerism also leads to distinct physicochemical properties, which are critical for their separation, identification, and application.

| Property | Guanosine | This compound | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₀H₁₃N₅O₅ | [3] |

| Molar Mass | 283.24 g/mol | 283.24 g/mol | [4] |

| UV Absorption Maxima (pH 7.4) | Not explicitly found | 293, 247, 206 nm | [5] |

| UV Absorption Maxima (pH 1.4) | Not explicitly found | 283, 235, 206 nm | [5] |

Supramolecular Self-Assembly

Both guanosine and this compound are known for their ability to self-assemble into higher-order structures, a property with significant implications for nanotechnology and materials science.[6]

-

Guanosine derivatives can form G-quadruplexes, which are four-stranded structures stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases. These structures are implicated in various biological processes and are a target for drug development.

-

This compound also demonstrates a remarkable capacity for self-assembly, forming structures such as tetramers and decamers in the presence of cations.[1][7] These assemblies are driven by a combination of hydrogen bonding and π-π stacking interactions.[8]

Experimental Protocols for Structural Characterization

The elucidation of the precise three-dimensional structures of guanosine and this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into atomic connectivity and conformation.[9]

Protocol: 1D and 2D NMR Analysis of Nucleosides

-

Sample Preparation: Dissolve 1-5 mg of the purified nucleoside (guanosine or this compound) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of the non-exchangeable protons on the purine and ribose rings.

-

1D ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within the ribose sugar ring, which helps in assigning the signals from the individual protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the carbon spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range couplings between protons and carbons, which is crucial for confirming the connectivity between the purine base and the ribose sugar.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximities between protons, providing information about the conformation of the glycosidic bond (syn vs. anti) and the puckering of the ribose ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides a high-resolution, static picture of the molecule in the solid state, yielding precise bond lengths, bond angles, and details of intermolecular interactions.[9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the nucleoside of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure with high precision.

Synthesis of this compound

The chemical synthesis of this compound is a key step for its detailed study and application. One common and efficient method is the diazotization of 2,6-diaminopurine (B158960) riboside.[2][10]

Protocol: Large-Scale Synthesis of this compound via Diazotization [10]

-

Suspension: Suspend 2,6-diaminopurine riboside in water at room temperature.

-

Acidification: Add acetic acid to the suspension over a period of 5 minutes.

-

Diazotization: Slowly add a solution of sodium nitrite (B80452) in water dropwise to the reaction mixture. Stir the resulting solution for approximately 40 minutes.

-

Precipitation: Adjust the pH of the solution to 7 with aqueous ammonia (B1221849) in an ice water bath to precipitate the crude product.

-

Purification:

-

Dissolve the crude product in 0.1 M HCl with heating.

-

Perform hot filtration and cool the filtrate.

-

Neutralize the filtrate with 0.1 M NaOH to precipitate the purified this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Biological Implications and Future Directions

The structural differences between guanosine and this compound have significant biological implications. Isoguanine, the nucleobase of this compound, can be formed as a result of oxidative damage to adenine (B156593) in DNA and RNA.[7][11] Its presence can lead to mispairing during replication and transcription, highlighting its mutagenic potential.

The unique self-assembly properties of this compound and its derivatives are being explored for various applications in medicinal chemistry and materials science, including the development of ionophores, hydrogels, and anticancer agents.[1][2][7] Further research into the structural biology of this compound-containing nucleic acids and the development of more efficient and scalable synthetic routes will undoubtedly open up new avenues for its application in biotechnology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Isoguanine - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Isoguanosine for Research

This compound (isoG), a naturally occurring isomer of guanosine, presents a fascinating case study in how subtle structural modifications can lead to significant changes in physicochemical properties and biological functions.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering valuable data and methodologies for researchers in drug development, molecular biology, and materials science.

Molecular Structure and Tautomerism

This compound differs from its canonical counterpart, guanosine, by the transposition of the C2 carbonyl and C6 amino groups.[1][2] This seemingly minor alteration has profound implications for its hydrogen bonding patterns and gives rise to a rich tautomeric landscape. Isoguanine (B23775), the nucleobase of this compound, can exist in several tautomeric forms, with the equilibrium being highly sensitive to the surrounding environment, such as the polarity of the solvent.[3][4]

In aqueous solutions, the keto-N1H form is predominant, while the enol-O2H form is favored in less polar solvents.[1][3] This tautomeric flexibility is a key factor in its mutagenic potential, as different tautomers can lead to mispairing during DNA replication.[1][2][5]

References

- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Tautomeric forms of isoguanosine in solution.

An In-depth Technical Guide on the Tautomeric Forms of Isoguanosine in Solution

For Researchers, Scientists, and Drug Development Professionals

This compound, a structural isomer of guanosine, presents a fascinating case of tautomerism, a phenomenon where a molecule exists in multiple, interconvertible structural forms that differ in the position of a proton. This dynamic equilibrium between tautomers is highly sensitive to the surrounding environment and has profound implications for this compound's biological functions, including its hydrogen-bonding patterns, potential for mutagenesis, and applications in synthetic biology. Unlike canonical nucleobases that predominantly exist in a single form, this compound's tautomeric flexibility is a key determinant of its chemical and biological properties.[1][2]

The Tautomeric Landscape of this compound

This compound primarily exhibits keto-enol tautomerism, involving the migration of a proton between the N1 nitrogen and the C2 exocyclic oxygen. A secondary, less discussed, equilibrium is the amino-imino tautomerism at the C6 position.

The predominant forms in solution are the N1-H, 2-keto-6-amino (keto) form and the O2-H, 2-enol-6-amino (enol) form. In aqueous, polar environments, this compound and its derivatives are found mainly in the keto form.[3][4] Conversely, the enol form becomes more favorable in environments with lower polarity, such as dioxane, or at elevated temperatures.[3][5]

Caption: Primary tautomeric equilibria of the isoguanine (B23775) base.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol tautomers is highly dependent on the solvent, temperature, and whether the nucleoside is free in solution or within a DNA duplex. The tautomeric constant (KTAUT) represents the ratio of the enol form to the keto form.

| Compound | Conditions | Keto Form (%) | Enol Form (%) | KTAUT ([Enol]/[Keto]) | Reference |

| This compound | Aqueous medium | Predominant (~95%) | Minor (~5%) | ~0.05 | [3][5] |

| This compound | Dioxane | Minor | Predominant | > 1 | [1][3] |

| 2'-deoxythis compound (in DNA duplex) | 2°C | Predominant | Minor | - | [6] |

| 2'-deoxythis compound (in DNA duplex) | 40°C | ~60% | ~40% | ~0.67 | [6] |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of this compound tautomers rely on a combination of spectroscopic and computational methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The keto and enol tautomers of this compound possess distinct chromophores, leading to different UV absorption maxima. The keto form typically absorbs at around 292-293 nm, while the enol form has a maximum near 270 nm.[5] By monitoring the absorption spectrum under varying conditions (e.g., different solvents), the shift in equilibrium can be observed and quantified.

Detailed Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent where it is stable (e.g., methanol). Create a series of solutions by diluting the stock into various solvents of differing polarities (e.g., water, dioxane, chloroform).

-

Model Compound Spectra: Obtain UV spectra of "fixed" tautomeric analogs, such as O-alkylated and N-alkylated isoguanine derivatives, which serve as pure models for the enol and keto forms, respectively.[7]

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each this compound solution from approximately 220 nm to 350 nm using a dual-beam spectrophotometer.

-

Data Analysis: Analyze the spectra. The relative contributions of the keto and enol forms to the overall spectrum can be deconvoluted using the spectra of the fixed model compounds, allowing for the calculation of the tautomeric ratio in each solvent.

Caption: Workflow for UV-Vis-based analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides high-resolution structural information, allowing for the direct observation and quantification of different tautomers in solution, provided their exchange rate is slow on the NMR timescale. Distinct chemical shifts for the protons and carbons near the sites of tautomerization can be used to identify and integrate the signals corresponding to each form.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound or its derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

-

Spectral Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra. For quantitative analysis, ensure long relaxation delays in ¹H spectra to allow for full magnetization recovery.

-

Variable Temperature Studies: Perform experiments at different temperatures to observe changes in the equilibrium. At higher temperatures, the population of the enol form may increase.[6]

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Identify the distinct signals for each tautomer. The relative populations can be determined by integrating the corresponding non-overlapping proton signals.

Caption: Workflow for NMR-based analysis of tautomerism.

Computational Chemistry

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the relative energies and stabilities of the different tautomers in the gas phase and in solution.[4][8] Solvation models (e.g., IEFPCM) can simulate the effect of different solvents on the tautomeric equilibrium.

Detailed Methodology:

-

Model Building: Construct 3D structural models of all plausible this compound tautomers (e.g., keto-amino, enol-amino, imino forms).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[4] This is done both for the gas phase and with a continuum solvation model representing the solvent of interest.

-

Energy Calculation: Calculate the single-point electronic energies and Gibbs free energies for the optimized structures.

-

Population Analysis: Use the calculated free energies to determine the relative stabilities and predict the equilibrium populations of each tautomer at a given temperature using the Boltzmann distribution.

Caption: Workflow for computational analysis of tautomerism.

Biological and Functional Implications

The tautomeric ambiguity of this compound is not merely a chemical curiosity; it has significant biological consequences. Because the keto and enol forms present different hydrogen bond donor-acceptor patterns, they can pair with different nucleobases.

-

Mutagenesis: Isoguanine is a known product of oxidative damage to adenine (B156593) in DNA.[2][4] Its ability to exist in different tautomeric forms allows it to mispair with canonical bases. For example, while the keto form might pair with isocytosine, the enol form can form a stable base pair with thymine (B56734) or uracil, potentially leading to mutations during DNA replication if not repaired.[6][9]

-

Synthetic Biology: The unique base-pairing properties of this compound have been exploited in synthetic biology to create an "expanded genetic alphabet." The this compound-isocytosine (isoG-isoC) pair can function as a third, unnatural base pair that can be incorporated into DNA and RNA by polymerases, although tautomerism can still pose a challenge to replication fidelity.[10]

Caption: Tautomerism-induced mispairing of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tautomerism of this compound and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 6. 2'-Deoxythis compound adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

Spectroscopic Properties of Isoguanosine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of isoguanosine and its analogs. This compound, a structural isomer of guanosine, and its derivatives are of significant interest in various fields, including the study of oxidative DNA damage, the development of expanded genetic systems, and therapeutic applications. A thorough understanding of their spectroscopic characteristics is crucial for their identification, quantification, and the elucidation of their biological functions. This document summarizes key spectroscopic data, details relevant experimental protocols, and illustrates pertinent molecular processes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the characterization of nucleosides and their analogs. The absorption spectra of this compound and its derivatives are sensitive to environmental factors such as pH, which can influence their tautomeric forms.

Data Summary: UV-Vis Absorption Maxima

| Compound | pH | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| This compound (IsoGuo) | 7.4 | 293 | 247 | 206 | [1] |

| 1.4 | 283 | 235 | 206 | [1] | |

| 2'-Deoxythis compound (B9890) (dIsoGuo) | 7.4 | 292 | 247 | 206 | [1] |

| 1.4 | 284 | 235 | 205 | [1] | |

| 1,N⁶-etheno-isoguanine | 6.5 (neutral) | ~291 | - | - | [2][3] |

| 2.0 (cationic) | - | - | - | [3] | |

| 11.0 (anionic) | - | - | - | [3] |

Experimental Protocol: UV-Vis Spectral Analysis

A standard protocol for obtaining UV-Vis absorption spectra of this compound and its analogs involves the following steps:

-

Sample Preparation: Prepare stock solutions of the nucleoside analog in a suitable solvent, such as deionized water or a buffer solution. For pH-dependent studies, prepare a series of buffers (e.g., phosphate (B84403) buffers) at the desired pH values.[1]

-

Concentration Determination: Accurately determine the concentration of the stock solution, for instance, by using a known molar extinction coefficient if available.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using a reference cuvette containing the same solvent or buffer as the sample.

-

Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range, typically from 200 to 400 nm. Ensure that the absorbance values fall within the linear range of the instrument (usually below 1.5). Dilute the sample if necessary.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, use the Beer-Lambert law (A = εbc) to determine concentrations, where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

Fluorescence Spectroscopy

This compound and its primary analogs are generally considered to be weakly fluorescent or non-fluorescent in aqueous solutions.[1] Their excited states tend to decay rapidly through non-radiative pathways, a property that contributes to their photostability.[4][5] However, certain modifications, such as the formation of tricyclic analogs like 1,N⁶-etheno-isoguanine, can induce significant fluorescence.[2][3]

Data Summary: Fluorescence Properties

| Compound | Condition | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| This compound (IsoGuo) | pH 7.4 | 285 | ~350 | Very low | [1] |

| 2'-Deoxythis compound (dIsoGuo) | pH 7.4 | 285 | ~350 | Very low | [1] |

| 1,N⁶-etheno-isoguanine | pH 6.5 | 290 | - | - | [3] |

| N⁶-β-d-ribosyl-1,N⁶-etheno-isoguanine | - | - | - | Highly fluorescent | [2] |

| Isothiazologuanosine (tzG) | pH 7.0 | - | - | Fluorescent | [6] |

Experimental Protocol: Fluorescence Spectroscopy

The following protocol can be used to measure the fluorescence spectra of this compound analogs:

-

Sample Preparation: Prepare dilute solutions of the compound in a suitable, non-fluorescent solvent or buffer. The concentration should be low enough to avoid inner filter effects.

-

Fluorometer Setup: Use a spectrofluorometer. Set the excitation and emission slits to an appropriate width to balance signal intensity and spectral resolution.

-

Excitation Spectrum: To determine the optimal excitation wavelength, scan a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined optimum (or a specific wavelength of interest) and scan the emission wavelengths to obtain the fluorescence spectrum.[1]

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or tryptophan, using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its analogs in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR techniques like NOESY can reveal through-space proximities, aiding in the determination of conformation and base pairing.[7][8] NMR is also instrumental in studying the tautomeric equilibria of these molecules.[9]

Data Summary: Representative NMR Data

Detailed chemical shift assignments are highly dependent on the specific analog, solvent, and experimental conditions. The following provides a general overview of expected resonances.

| Nucleus | This compound Moiety | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | H8 | 7.5 - 8.5 | Sensitive to substitution at C8. |

| H1' (anomeric) | 5.5 - 6.5 | Coupling constant (J) to H2' indicates sugar pucker. | |

| Sugar Protons (H2', H3', H4', H5', H5'') | 3.5 - 5.0 | Complex, often overlapping signals. | |

| Exchangeable Protons (NH, NH₂) | 6.0 - 12.0 | Broad signals, sensitive to pH and temperature; often observed in H₂O/D₂O mixtures.[8] | |

| ¹³C | C2, C4, C6 (carbonyl and amino-bearing) | 150 - 165 | Sensitive to tautomeric form. |

| C5, C8 | 100 - 145 | ||

| C1' (anomeric) | 85 - 95 | ||

| Sugar Carbons (C2', C3', C4', C5') | 60 - 80 |

Experimental Protocol: NMR Spectroscopy

A typical workflow for NMR analysis of an this compound analog is as follows:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). For the observation of exchangeable protons, a mixture of 90% H₂O and 10% D₂O is commonly used.[8] Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

NMR Data Acquisition: Acquire spectra on a high-field NMR spectrometer. Standard experiments include:

-

1D ¹H NMR

-

1D ¹³C NMR (often with proton decoupling)

-

2D experiments such as COSY (to identify scalar-coupled protons), HSQC/HMQC (to correlate protons with their directly attached carbons), HMBC (to identify long-range proton-carbon correlations), and NOESY (to identify protons that are close in space).

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Use specialized software to assign the resonances to specific atoms in the molecule based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound and its analogs. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for the identification and quantification of these compounds in complex biological matrices.[10][11][12] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Data Summary: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [13] |

| Exact Mass | 283.0917 g/mol | [13] |

| Precursor Ion (LC-ESI-MS, positive mode) | [M+H]⁺ = 284.0989 m/z | [13] |

| Major MS/MS Fragment Ion | 152.0566 m/z (corresponding to the isoguanine (B23775) base) | [13] |

Experimental Protocol: LC-MS/MS for this compound Quantification

The following protocol outlines a general procedure for the quantification of this compound in a biological sample using isotope dilution mass spectrometry.

-

Sample Preparation:

-

Spike the biological sample (e.g., urine, digested RNA) with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-isoguanosine).[12]

-

Perform solid-phase extraction (SPE) or another suitable cleanup procedure to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).[13]

-

Use a gradient elution with a mobile phase consisting of, for example, an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Monitor the transition of the precursor ion to a specific product ion for both the endogenous this compound (e.g., m/z 284 -> 152) and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the amount of this compound in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations.[12]

-

Visualizations

Formation of Isoguanine via Oxidative Stress

The following diagram illustrates the formation of isoguanine from adenine (B156593) as a result of oxidative stress, a key process in DNA damage.

Caption: Formation of isoguanine from adenine via oxidative stress.

General Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel this compound analog.

Caption: Workflow for spectroscopic analysis of this compound analogs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. View of Fluorescence of the tri-cyclic adenine and isoguanine derivatives and their ribosides: possible analytical applications | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 3. Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excited state dynamics of 2′-deoxythis compound and this compound in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Excited state dynamics of 2'-deoxythis compound and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.cnr.it [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Spectroscopic analysis and synthesis of nucleoside analogs for lethal mutagenesis [dspace.mit.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification and quantification of this compound in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isoguanosine's Role in the Genesis of Life: A Technical Guide

Abstract: The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule for early life. However, the prebiotic synthesis and stability of the canonical nucleobases present challenges to this theory. Isoguanosine (iG), a structural isomer of guanosine (B1672433), has emerged as a compelling alternative or supplementary component of primordial genetic material. This technical guide provides an in-depth analysis of this compound's role in origin of life theories, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data on this compound's thermodynamic properties and photostability, details key experimental protocols, and visualizes critical pathways and workflows. This document aims to be a comprehensive resource for understanding the prebiotic potential of this compound and its implications for the emergence of life.

Introduction: The Prebiotic Conundrum and the Rise of this compound

The canonical model of the RNA world faces several hurdles, including the prebiotic synthesis of purines and pyrimidromes and the inherent instability of these molecules in the harsh conditions of early Earth. This compound, with its unique structural and photochemical properties, offers potential solutions to some of these challenges.[1] Its structure, differing from guanosine by the transposition of the C2 carbonyl and C6 amino groups, leads to distinct base-pairing and self-assembly behaviors.[2] This guide explores the prebiotic synthesis of this compound, its photostability, its role in forming alternative genetic polymers, and its potential catalytic activity in a pre-RNA world.

Prebiotic Synthesis of this compound

A plausible prebiotic synthesis of isoguanine (B23775), the nucleobase of this compound, involves the reaction of formamide (B127407) under conditions simulating those of the early Earth.[1] Formamide (H₂NCHO) is a simple organic molecule believed to have been abundant on the prebiotic Earth and serves as a precursor for various purines.[3]

Experimental Protocol: Synthesis of this compound via Diazotization

A common laboratory method for the synthesis of this compound involves the diazotization of 2,6-diaminopurine (B158960) riboside. This method is notable for its efficiency and scalability.

Materials:

-

2,6-diaminopurine riboside

-

Acetic acid (AcOH)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Aqueous Ammonia (NH₃·H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Active charcoal

Procedure: [4]

-

Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature.

-

Add 1 L of AcOH over 5 minutes.

-

Dropwise, add a solution of 122 g of NaNO₂ in 1 L of H₂O.

-

Stir the resulting clear solution for 40 minutes to obtain a yellow solution.

-

Adjust the pH to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the crude product.

-

Dissolve the obtained precipitate in 0.1 M HCl with heating and add active charcoal.

-

Perform hot filtration and cool the filtrate in an ice bath.

-

Neutralize the filtrate with 0.1 M NaOH.

-

Filter the solution to collect the solid product.

-

Wash the solid with ice water and vacuum-dry to yield a light yellow powder.

This procedure has been reported to yield up to 97.2% of this compound before purification.[5]

Photostability: A Key to Prebiotic Survival

The early Earth was subjected to intense ultraviolet (UV) radiation. Therefore, the photostability of the building blocks of any primordial genetic material is a critical factor for their selection and persistence.[3] this compound exhibits remarkable photostability, attributed to its ability to rapidly dissipate absorbed UV energy as heat through internal conversion.[1] This process minimizes the lifetime of electronically excited states, thereby preventing destructive photochemical reactions.[6]

Quantitative Photostability Data

The photostability of a nucleobase can be quantified by its excited-state lifetime and photodegradation quantum yield.

| Compound | Form/Condition | Excited-State Lifetime (τ) | Photodegradation Quantum Yield (Φ) | Reference |

| This compound (IsoGuo) | Aqueous solution | τ₁ = 0.24 ps, τ₂ = 1.33 ps | Minimal (<1%) photodegradation | [6] |

| 2'-Deoxythis compound | Aqueous solution | τ₁ = 0.30 ps, τ₂ = 0.95 ps | Minimal (<1%) photodegradation | [6] |

| Guanosine | Aqueous solution | ~1.0 ps | 2.9 x 10⁻⁴ | [6] |

| Adenosine (B11128) | Aqueous solution | ~1.0 ps | 2.5 x 10⁻³ | [6] |

Note: Photodegradation quantum yields are highly dependent on experimental conditions.

An Alternative Genetic Polymer

This compound's unique hydrogen bonding pattern allows it to form a stable base pair with isocytosine (B10225) (isoC), analogous to the guanine-cytosine (G-C) pair.[7] This has led to the proposal of an alternative genetic system based on an expanded alphabet including the isoG-isoC pair. Such a system could have preceded or co-existed with the canonical RNA world.

Thermodynamic Stability of this compound-Containing Duplexes

The thermodynamic stability of nucleic acid duplexes is a measure of the strength of the interactions between the two strands. This is typically quantified by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation.

| Duplex Pair | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (eu) | Reference |

| r(CG/GC) | -2.24 | -10.6 | -27.2 | [8] |

| r(CiG/GiC) | -2.84 | -11.4 | -27.8 | [7] |

| r(GC/CG) | -3.42 | -14.2 | -34.9 | [8] |

| r(GiC/CiG) | -4.02 | -15.0 | -35.5 | [7] |

| d(C-G) | -1.7 | -8.0 | -21.9 | [9] |

| d(iC-iG) | -2.1 | -9.1 | -24.4 | [10] |

Note: Thermodynamic parameters are sequence and context-dependent. The values presented are for specific nearest-neighbor pairs.

A significant challenge to the fidelity of an this compound-based genetic system is its tautomerism. This compound can exist in keto and enol forms, with the enol tautomer capable of mispairing with thymine (B56734) (or uracil).[11] This potential for mispairing could have been a source of mutation in a prebiotic context.

Experimental Protocol: Thermal Denaturation Analysis

Thermal denaturation (melting) analysis is a standard method to determine the thermodynamic stability of nucleic acid duplexes.

Procedure: [5]

-

Sample Preparation: Synthesize complementary oligonucleotides, one or more containing this compound. Prepare control duplexes with canonical base pairs. Anneal the strands in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.

-

Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min).

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve.

This compound in Ribozyme Catalysis

The discovery of ribozymes, RNA molecules with catalytic activity, is a cornerstone of the RNA world hypothesis. The potential for this compound to participate in and even enhance ribozyme catalysis is an active area of research. The altered pKa of this compound compared to guanosine could provide novel catalytic functionalities in a prebiotic context.

While specific examples of naturally occurring this compound-containing ribozymes are not known, studies on synthetic ribozymes incorporating this compound have provided insights into its potential catalytic roles. For instance, the substitution of conserved adenosines with this compound in a hammerhead ribozyme resulted in only a minor decrease in catalytic activity, suggesting that the 6-amino group of adenosine is not critical for catalysis in those positions and can be replaced by the functional groups of this compound.

Kinetic Analysis of Ribozyme Cleavage

The catalytic efficiency of a ribozyme is determined by its rate of reaction, typically measured as a rate constant (k_cat or k_obs).

General Protocol for Kinetic Analysis of a Hammerhead Ribozyme: [12]

-

In Vitro Transcription: Synthesize the ribozyme and its substrate RNA containing a radiolabel (e.g., ³²P) using in vitro transcription.

-

Reaction Initiation: Initiate the cleavage reaction by adding a divalent metal ion cofactor (e.g., MgCl₂) to a mixture of the ribozyme and substrate at a specific temperature and pH.

-

Quenching: Stop the reaction at various time points by adding a quenching buffer (e.g., containing EDTA).

-

Gel Electrophoresis: Separate the cleavage products from the uncleaved substrate using denaturing polyacrylamide gel electrophoresis.

-

Quantification: Quantify the amount of cleaved and uncleaved substrate at each time point using a phosphorimager.

-

Data Analysis: Plot the fraction of cleaved substrate versus time and fit the data to a kinetic model (e.g., single exponential) to determine the observed rate constant (k_obs).

Conclusion and Future Directions

This compound presents a compelling case as a significant player in the origin of life. Its plausible prebiotic synthesis, superior photostability, and ability to form a stable, alternative base pair address some of the key challenges associated with a purely canonical RNA world. The inherent mutagenicity due to tautomerism, while a challenge for high-fidelity information transfer, could have been a source of variation and evolution in early genetic systems.

Future research should focus on several key areas:

-

Non-enzymatic Polymerization: Elucidating the kinetics and fidelity of template-directed, non-enzymatic polymerization of this compound-containing oligonucleotides.

-

Ribozyme Catalysis: Designing and characterizing ribozymes with this compound at their core to explore novel catalytic mechanisms.

-

Expanded Genetic Systems: Investigating the replication and evolution of genetic systems containing more than four bases, including this compound and isocytosine.

The continued study of this compound will undoubtedly provide deeper insights into the chemical origins of life and may also pave the way for the development of novel synthetic biological systems and therapeutic agents.

References

- 1. Catalytic roles for proton transfer and protonation in ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomerism of this compound and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Photophysical Characterization of Isoguanine in a Prebiotic-Like Envir" by Naishka E. Caldero-Rodríguez and Carlos E. Crespo-Hernández [commons.case.edu]

- 4. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stability and structure of RNA duplexes containing this compound and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 10. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Analysis of Hammerhead Ribozyme Activity Against an Artificial Gene Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Keto-Enol Tautomerism of Isoguanine and its Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Isoguanine (B23775), a structural isomer of guanine, presents a fascinating case of keto-enol tautomerism that significantly influences its base-pairing properties and has profound implications for the development of expanded genetic alphabets and therapeutic agents. Unlike canonical nucleobases, which predominantly exist in a single tautomeric form under physiological conditions, isoguanine and its nucleosides exhibit a dynamic equilibrium between their keto and enol forms. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity and temperature. A thorough understanding of this tautomerism is critical for predicting and controlling the molecular recognition and biological activity of isoguanine-containing systems.

The Keto-Enol Tautomeric Equilibrium of Isoguanine

The tautomerism of isoguanine involves the migration of a proton between a nitrogen atom of the purine (B94841) ring and the exocyclic oxygen atom at the C2 position. This results in two primary tautomeric forms: the keto (lactam) form and the enol (lactim) form. In aqueous solutions, 9-substituted isoguanines, including the nucleoside isoguanosine, predominantly exist in the N(1)H, 2-keto-6-amino tautomeric form[1][2]. However, in less polar environments, such as dioxane, the equilibrium shifts significantly towards the enol form[1][2]. This shift is even more pronounced for analogues with a methylated exocyclic amino group[2].

Theoretical studies have further elucidated the dramatic influence of the environment on isoguanine's tautomeric preferences. In the gas phase, tautomers that are prevalent under physiological conditions constitute less than 1/100,000 of the total population[3][4][5]. Both polar solvents and the microenvironment of a DNA duplex can drastically alter these intrinsic tautomeric properties[3][4][5]. First principles quantum mechanical calculations suggest that in aqueous solution, the N1H and N3H neutral tautomeric forms are roughly equally populated, while the enol tautomers are dominant in the gas phase[6].

The ability of isoguanine to adopt different tautomeric forms allows it to form non-canonical base pairs, for instance with thymine, which can be a source of mutation but also a feature exploited in synthetic biology[1][7][8][9][10].

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol forms can be quantified by the tautomeric equilibrium constant (Ktaut), which is the ratio of the enol form to the keto form. This constant is influenced by the specific isoguanine analogue and the solvent environment.

| Compound/Analog | Solvent/Environment | Ktaut (Keto/Enol) | Predominant Form | Reference |

| 9-Substituted Isoguanines | Aqueous Medium | - | N(1)H, 2-keto-6-amino | [1][2] |

| 9-Substituted Isoguanines | Dioxane | - | Enol | [1][2] |

| This compound Derivatives (43d-43g) | Not specified | 400 to 1200 | Keto | [11] |

| This compound Derivatives (43a-43c) | Not specified | 1000 to 10,000 | Keto | [11] |

| Isoguanine | Gas Phase | < 1 x 10-5 (for physiologically relevant tautomers) | Other (non-physiological) | [3][4][5] |

| Isoguanine | Aqueous Solution | Approx. 1 (N1H vs N3H) | N1H and N3H keto forms | [6] |

Experimental Protocols for Studying Tautomerism